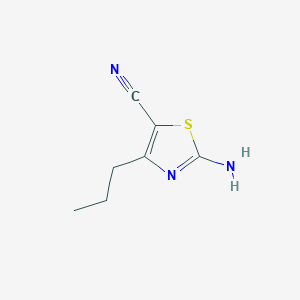

2-Amino-4-propylthiazole-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-amino-4-propyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C7H9N3S/c1-2-3-5-6(4-8)11-7(9)10-5/h2-3H2,1H3,(H2,9,10) |

InChI Key |

CUDDOSKIOQUUHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Propylthiazole 5 Carbonitrile

Strategic Approaches for Thiazole (B1198619) Ring Construction

The formation of the 2-aminothiazole (B372263) ring system can be achieved through several established and modern synthetic strategies. These methods often involve the reaction of a sulfur-containing nucleophile with a suitable three-carbon electrophilic component.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). researchgate.net For the synthesis of 2-amino-4-propylthiazole-5-carbonitrile, this pathway would utilize thiourea and an appropriate α-halo-β-ketonitrile.

The key starting material is an α-halo derivative of 2-cyano-3-hexanone. This intermediate undergoes nucleophilic attack by the sulfur atom of thiourea, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. researchgate.netwikipedia.org Various halogenating agents can be used for the in situ α-halogenation of the ketone, avoiding the need to isolate the often unstable α-haloketone intermediate. nih.gov

Table 1: Representative Conditions for Hantzsch-Type Synthesis

| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-Cyano-3-hexanone | Thiourea | Iodine (I₂) | Ethanol (B145695) | Reflux | Good to Excellent | mdpi.com |

| 2-Cyano-3-hexanone | Thiourea | N-Bromosuccinimide (NBS) | Dioxane/Water | 80-100°C | High | mdpi.comsemanticscholar.org |

| 2-Bromo-2-cyano-3-hexanone | Thiourea | Base (e.g., NaHCO₃) | Ethanol | Reflux | High | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. google.comacs.org The Hantzsch synthesis described above is a classic example of a three-component reaction.

Modern variations of MCRs provide streamlined access to highly substituted thiazoles. For instance, one-pot procedures involving an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and thiourea can be employed. researchgate.net In the context of 2-amino-4-propylthiazole-5-carbonitrile, a potential one-pot approach could involve butyraldehyde, malononitrile (B47326), and thiourea, although this would require an oxidation step to form the thiazole from a likely dihydropyridine-like intermediate. A more direct analogue is the reaction of an aldehyde, an active methylene compound, and a sulfur source under catalytic conditions to build the substituted ring system in a single step. acs.org

Organic electrosynthesis has emerged as a powerful and green alternative to traditional methods, using electrons as traceless reagents to replace chemical oxidants or reductants. nih.gov The electrochemical synthesis of 2-aminothiazoles has been successfully developed, typically involving the reaction of an active methylene ketone with thiourea in an undivided cell. nih.gov

The mechanism often proceeds via an indirect electrolysis where a halide mediator, such as ammonium (B1175870) iodide (NH₄I), is oxidized at the anode to generate an iodinating species in situ. This species reacts with the active methylene ketone (e.g., 2-cyano-3-hexanone) to form the α-iodoketone intermediate, which then undergoes the Hantzsch condensation with thiourea. nih.gov This method avoids the pre-functionalization of substrates and the use of external oxidants. nih.gov

Table 2: Typical Conditions for Electrochemical Synthesis of 2-Aminothiazoles

| Substrate | Reagent | Mediator | Electrodes | Solvent | Conditions | Ref. |

|---|---|---|---|---|---|---|

| Active Methylene Ketone | Thiourea | NH₄I | Graphite (Anode/Cathode) | Ethanol | Constant Current | nih.gov |

| Ketone | NH₄SCN | NH₄I | Graphite (Anode/Cathode) | Methanol | Constant Current | nih.gov |

Photoredox catalysis using visible light is a rapidly developing field in organic synthesis, offering mild and sustainable reaction conditions. This approach has been applied to the synthesis of 2-aminothiazole derivatives. A common method involves the reaction of an active methylene ketone and thiourea in the presence of a photocatalyst, such as Eosin Y, under irradiation with blue LEDs.

The proposed mechanism involves the photocatalyst absorbing light and initiating a radical pathway. This leads to the formation of an α-carbonyl radical from the active methylene ketone, which is then trapped by thiourea, leading to cyclization and formation of the 2-aminothiazole product. This method is noted for its operational simplicity and environmentally benign conditions.

Acyl isothiocyanates are versatile reagents in heterocyclic synthesis due to the presence of two distinct electrophilic carbon atoms. arkat-usa.org They can be employed in the synthesis of 2-aminothiazoles through reaction with active methylene compounds like malononitrile or ethyl cyanoacetate. arkat-usa.orgtandfonline.com

In this pathway, the active methylene compound acts as a nucleophile, attacking the isothiocyanate carbon. The resulting intermediate can then cyclize. A common variant involves a three-component reaction where an acyl isothiocyanate reacts with an amine in situ to form a substituted thiourea, which then condenses with an α-halocarbonyl compound (e.g., ethyl bromopyruvate) in a modified Hantzsch synthesis. arkat-usa.org This avoids the need to isolate the thiourea intermediate, streamlining the synthetic process.

Derivatization and Functional Group Interconversions of the 2-Amino-4-propylthiazole-5-carbonitrile Core

The functional groups of 2-amino-4-propylthiazole-5-carbonitrile—the 2-amino group, the 5-carbonitrile, and the 4-propyl group—offer multiple avenues for chemical modification to generate a diverse range of derivatives.

The primary amino group at the C2 position is a key site for derivatization. It behaves as a typical nucleophile and can undergo a variety of transformations.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-2-aminothiazole derivatives. mdpi.comnih.gov

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to N-thiazolyl ureas and thioureas, respectively. This transformation is often straightforward, proceeding by the addition of the amino group to the electrophilic carbon of the isothiocyanate. mdpi.comnih.gov

Schiff Base Formation: Condensation with various aldehydes can lead to the formation of Schiff bases or imines, which can serve as intermediates for further synthetic elaborations. mdpi.com

The carbonitrile group at the C5 position is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding 2-amino-4-propylthiazole-5-carboxamide, while complete hydrolysis provides 2-amino-4-propylthiazole-5-carboxylic acid. google.comnih.gov These derivatives are valuable intermediates for further modifications, such as amide coupling reactions. semanticscholar.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording (2-amino-4-propylthiazol-5-yl)methanamine.

Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with sodium azide (B81097) to form a tetrazole ring, yielding a thiazolyl-tetrazole hybrid structure.

The propyl group at the C4 position is an alkyl chain and is generally the least reactive functional group on the molecule. However, the methylene group adjacent to the thiazole ring (the α-position) is somewhat activated, akin to a benzylic position. While specific studies on this molecule are limited, plausible transformations based on general principles include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation at the α-position of the propyl group may be possible, introducing a handle for further nucleophilic substitution reactions.

Reactivity of the Amino Group (e.g., Acylation, Alkylation)

The exocyclic amino group (-NH₂) at the C2 position of the thiazole ring is a primary nucleophilic center. Its reactivity is comparable to that of other heterocyclic amines and it readily participates in reactions with various electrophiles. chemicalbook.com This reactivity allows for the straightforward introduction of a wide array of substituents, modifying the compound's properties.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(5-cyano-4-propylthiazol-2-yl)acetamide. These reactions typically proceed under basic conditions to neutralize the acid byproduct. nih.gov Similarly, treatment with chloroacetyl chloride furnishes a key intermediate that can be further reacted with various amines to produce a diverse library of amide derivatives. mdpi.com

Alkylation and Related Reactions: The amino group can also undergo alkylation, although direct alkylation can sometimes lead to mixtures of products due to the competing nucleophilicity of the ring nitrogen atom. chemicalbook.com A more controlled and widely used transformation is the reaction with isothiocyanates to form thiazolyl-thiourea derivatives. nih.gov This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. Another common reaction is the condensation with aldehydes to form Schiff bases (imines). chemicalbook.com

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Structure (Generic) | Conditions |

| Acylation | Acetyl Chloride | N-(5-cyano-4-propylthiazol-2-yl)acetamide | Basic catalyst (e.g., pyridine) |

| Acylation | Chloroacetyl Chloride | 2-(Chloroacetamido)-4-propylthiazole-5-carbonitrile | K₂CO₃ |

| Thioureation | Phenyl isothiocyanate | 1-(5-Cyano-4-propylthiazol-2-yl)-3-phenylthiourea | Reflux in solvent |

| Schiff Base Formation | Benzaldehyde | (E)-2-(Benzylideneamino)-4-propylthiazole-5-carbonitrile | Mild conditions, alcohol solvent |

Reactivity of the Nitrile Group

The nitrile (-C≡N) group at the C5 position is a versatile functional handle that can be transformed into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For example, heating with aqueous hydrochloric acid would convert the nitrile group into a carboxylic acid, forming 2-Amino-4-propylthiazole-5-carboxylic acid. studymind.co.uk This transformation is crucial for creating derivatives like esters and amides at the C5 position. The initial product of hydrolysis is the corresponding carboxamide, which can be isolated under milder conditions.

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, or catalytic hydrogenation using hydrogen gas with a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). studymind.co.ukyoutube.com This reaction yields (2-Amino-4-propylthiazol-5-yl)methanamine, providing an additional primary amine group for further functionalization.

Table 2: Representative Reactions of the Nitrile Group

| Reaction Type | Reagent Example | Product Structure (Generic) | Conditions |

| Hydrolysis | HCl (aq) | 2-Amino-4-propylthiazole-5-carboxylic acid | Reflux |

| Reduction | LiAlH₄ followed by H₂O | (2-Amino-4-propylthiazol-5-yl)methanamine | Dry ether |

| Catalytic Hydrogenation | H₂ / Raney Ni | (2-Amino-4-propylthiazol-5-yl)methanamine | High temperature and pressure |

Formation of Fused Heterocyclic Systems from 2-Aminothiazole Precursors

2-Aminothiazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. rsc.orgsciforum.net The presence of both a nucleophilic amino group and a reactive nitrile group in 2-Amino-4-propylthiazole-5-carbonitrile makes it an ideal starting material for constructing fused pyrimidine (B1678525) rings, leading to thieno[2,3-d]pyrimidine (B153573) analogues (note: thiazolo-fused systems would be the correct classification).

A common strategy involves the reaction of the 2-aminothiazole-5-carbonitrile (B1278033) scaffold with single-carbon synthons that react with both the amino and nitrile functionalities. For example, heating with formamide (B127407) can lead to the formation of a 4-aminothiazolo[5,4-d]pyrimidine ring system. nih.gov Another important reaction involves treatment with isothiocyanates. This initially forms a thiourea derivative at the C2-amino group, which can then undergo intramolecular cyclization by attacking the nitrile group to form a 4-imino-3-substituted-thiazolo[5,4-d]pyrimidine-2(1H)-thione. ekb.eg These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.orgnih.gov

Table 3: Formation of Fused Heterocyclic Systems

| Fused System | Reagent(s) | Resulting Core Structure (Generic) | Reaction Type |

| Thiazolo[5,4-d]pyrimidine | Formamide | 4-Amino-6-propylthiazolo[5,4-d]pyrimidine | Cyclocondensation |

| Thiazolo[5,4-d]pyrimidine | Methyl isothiocyanate | 6-Propyl-4-imino-3-methyl-3,4-dihydrothiazolo[5,4-d]pyrimidine-2(1H)-thione | Addition-Intramolecular Cyclization |

| Thiazolo[5,4-d]pyrimidine | Guanidine | 2,4-Diamino-6-propylthiazolo[5,4-d]pyrimidine | Cyclocondensation |

Spectroscopic and Structural Elucidation Techniques for 2 Amino 4 Propylthiazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Amino-4-propylthiazole-5-carbonitrile is anticipated to display distinct signals corresponding to the protons of the propyl group and the amino group. The propyl group is expected to exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (CH₂) protons attached to the thiazole (B1198619) ring. The amino (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for 2-Amino-4-propylthiazole-5-carbonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet |

| -CH₂-CH₂ -CH₃ | ~1.7 | Sextet |

| -CH₂ -CH₂-CH₃ | ~2.8 | Triplet |

| -NH₂ | ~5.0-7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For 2-Amino-4-propylthiazole-5-carbonitrile, signals are expected for the three carbons of the propyl group, the three carbons of the thiazole ring, and the carbon of the nitrile group. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons of the thiazole ring are expected at characteristic chemical shifts, with the carbon bearing the amino group appearing at a lower field. The nitrile carbon is also anticipated to have a distinct chemical shift.

Predicted ¹³C NMR Data for 2-Amino-4-propylthiazole-5-carbonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CH₂-C H₃ | ~13 |

| -CH₂-C H₂-CH₃ | ~22 |

| -C H₂-CH₂-CH₃ | ~30 |

| C 5-CN | ~95 |

| C ≡N | ~115 |

| C 4-propyl | ~150 |

| C 2-NH₂ | ~170 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of 2-Amino-4-propylthiazole-5-carbonitrile (C₇H₉N₃S) is 167.0517. The observation of a molecular ion peak at this m/z value in an HRMS spectrum would strongly support the presence of the target compound. Fragmentation in the mass spectrometer would likely involve the loss of small molecules or radicals from the parent ion, providing further structural confirmation. Plausible fragmentation pathways could include the cleavage of the propyl chain.

Predicted HRMS Data for 2-Amino-4-propylthiazole-5-carbonitrile

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀N₃S⁺ | 168.0590 |

| [M]⁺˙ | C₇H₉N₃S⁺˙ | 167.0517 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-4-propylthiazole-5-carbonitrile is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C≡N bond of the nitrile group, and the C-H bonds of the propyl group. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a sharp, intense band usually found around 2220-2260 cm⁻¹. The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. mdpi.comnih.gov

Predicted IR Absorption Bands for 2-Amino-4-propylthiazole-5-carbonitrile

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 |

| Propyl (-C₃H₇) | C-H Stretch | 2850-3000 |

| Thiazole Ring | C=N, C=C Stretch | 1500-1650 |

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. The analysis of a single crystal of a compound by XRD can unequivocally establish its molecular structure.

For heterocyclic compounds, XRD analysis reveals critical structural details. For instance, in a study of 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, a related but more complex system, X-ray diffraction analysis determined that the crystals belong to the triclinic space group Pī. researchgate.net The analysis provided precise unit cell parameters and revealed the presence of N-H···O and N-H···N hydrogen bonds, which stabilize the crystal structure. researchgate.net

In the case of 2-Amino-4-propylthiazole-5-carbonitrile, a single crystal suitable for XRD analysis would be grown, typically by slow evaporation of a solvent. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure, which would confirm the planar thiazole ring and the conformation of the propyl group. It would also provide precise measurements of the C≡N, C-S, C-N, and C-C bond lengths and the angles within the molecule.

A hypothetical data table for the crystallographic analysis of 2-Amino-4-propylthiazole-5-carbonitrile, based on common findings for similar small organic molecules, is presented below.

Table 1: Hypothetical Crystallographic Data for 2-Amino-4-propylthiazole-5-carbonitrile

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z (molecules per unit cell) | 4 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the compound, particularly the presence of conjugated π systems and non-bonding electrons.

For aromatic and heterocyclic compounds like 2-Amino-4-propylthiazole-5-carbonitrile, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically high in intensity, arise from the excitation of electrons in the conjugated system of the thiazole ring. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amino group.

In a study on 2-amino-4-chlorobenzonitrile (B1265954), the UV-Vis analysis revealed two main absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my Similarly, research on 2-amino-4-methylbenzothiazole (B75042) utilized UV-Vis spectroscopy to investigate its electronic properties. researchgate.net The solvent used for the analysis can influence the position and intensity of the absorption bands.

A hypothetical UV-Vis absorption data table for 2-Amino-4-propylthiazole-5-carbonitrile dissolved in a common solvent like ethanol (B145695) is provided below.

Table 2: Hypothetical UV-Vis Absorption Data for 2-Amino-4-propylthiazole-5-carbonitrile in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

|---|---|---|

| ~230 | ~15,000 | π → π* |

| ~280 | ~8,000 | π → π* |

This data would be instrumental in confirming the presence of the conjugated thiazole system and the functional groups attached to it.

Theoretical and Computational Chemistry Studies of 2 Amino 4 Propylthiazole 5 Carbonitrile

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to understand the geometry, reactivity, and spectroscopic properties of heterocyclic compounds. analis.com.mysemanticscholar.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity and a greater potential for intramolecular charge transfer, which is often associated with enhanced nonlinear optical activity. nih.gov

DFT calculations are routinely used to determine the energies of these orbitals. For instance, in a study on a related compound, 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, DFT analysis revealed that a lower energy gap corresponds to a higher value of first-order hyperpolarizability, indicating significant nonlinear optical properties. nih.gov This charge transfer is often attributed to π→π* transitions within the molecule. nih.gov Similarly, DFT calculations on other heterocyclic structures have been used to compute orbital energies, which correlate with reduction and oxidation potentials. researchgate.net

Table 1: Illustrative Frontier Orbital Energies from DFT Studies on Related Heterocyclic Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile | DFT/B3LYP | Not Specified | Not Specified | Lower energy gap noted | nih.gov |

| 2-amino-4-chlorobenzonitrile (B1265954) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Analysis of stability and reactivity | analis.com.my |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | DFT/B3LYP/6-311++G(d,p) | Data Calculated | Data Calculated | Data Calculated | researchgate.net |

Note: Specific values for the title compound are not available in the cited literature; this table illustrates the application of the methodology to analogous structures.

DFT is an invaluable tool for mapping the pathways of chemical reactions. By calculating the Gibbs free energies of reactants, intermediates, transition states (TS), and products, the most plausible reaction mechanism can be determined. nih.gov This involves locating the saddle points on the potential energy surface, which correspond to the transition states, and calculating their activation energies. The step with the highest activation energy is identified as the rate-limiting step of the reaction. nih.gov

For example, a quantum-chemical study on the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles used DFT to elucidate a multi-step mechanism involving nucleophilic addition and subsequent cyclization. nih.gov The calculations identified the transition states for each step and determined that the elimination of HNCS, with an activation energy of 63.4–77.2 kJ/mol, was the rate-limiting stage. nih.gov In studies of the related 2-amino-4-methylthiazole, DFT calculations have been used to explore tautomerization pathways, identifying the transition states and energy barriers for proton transfer between different atoms in the molecule. nih.govmdpi.com

DFT calculations can accurately predict various spectroscopic parameters. By computing vibrational frequencies, theoretical FT-IR and Raman spectra can be generated. These spectra are often compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govresearchgate.net

For studying electronic transitions and photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. analis.com.my For instance, a study on 2-amino-4-chlorobenzonitrile used TD-DFT to identify π → π* and n → π* transitions. analis.com.my This predictive power is crucial for understanding the photochemistry of compounds, such as the UV-induced ring-opening reactions observed in 2-amino-4-methylthiazole. mdpi.com

Most non-rigid molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers by optimizing the molecular geometry and calculating the corresponding energies. researchgate.net DFT methods are used to perform these geometry optimizations to find the local minima on the potential energy surface. researchgate.net

For aminothiazole derivatives, a key aspect of stability is tautomerism, where the molecule can exist in different structural forms that are in equilibrium. DFT calculations can predict the relative energies and Gibbs free energies of these tautomers to determine the most stable form under thermodynamic equilibrium. nih.gov For 2-amino-4-methylthiazole, calculations showed that the tautomer with two double bonds within the five-membered ring is the most stable, and this was confirmed by experimental observation. nih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 2-Amino-4-propylthiazole-5-carbonitrile, might interact with a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site or other binding pockets. The process involves sampling a large number of possible conformations and scoring them based on binding affinity or energy. researchgate.netasianpubs.org This technique is instrumental in drug discovery for identifying potential lead compounds and elucidating their mechanism of action. epa.govnih.gov

The 2-aminothiazole (B372263) scaffold has been identified as a promising framework in medicinal chemistry. Docking studies have shown that derivatives of this scaffold can interact with a variety of protein targets. For example, 2-amino-4-aryl thiazoles have been docked into the active site of human 5-lipoxygenase (5-LOX), an enzyme targeted for asthma treatment, suggesting a competitive inhibition mechanism. epa.gov Other studies have shown that aminothiazole derivatives can bind effectively to bacterial enzymes like uridine (B1682114) diphosphate-N-acetylmuramate/l-alanine ligase, a key enzyme in cell wall synthesis, and to various protein targets implicated in cancer. nih.govnih.gov A recent study on 5-aminothiazoles identified a novel binding site on prolyl oligopeptidase, highlighting the role of these compounds in modulating protein-protein interactions. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

| Ligand Class | Protein Target | Key Findings | Source |

|---|---|---|---|

| 2-Amino-4-aryl thiazoles | 5-Lipoxygenase (5-LOX) | Binding to the active site suggests competitive inhibition. | epa.gov |

| 2-Aminothiazole-4-carboxylate Schiff bases | Uridine diphosphate-N-acetylmuramate/l-alanine ligase | Compounds with hydroxyl-substituted benzene (B151609) rings showed strong binding affinity. | nih.gov |

| 2-Aminothiazole derivatives | Oxidoreductase (PDB: 2CDU, 3NM8) | Certain derivatives showed strong binding affinity, correlating with antioxidant activity. | researchgate.netasianpubs.org |

| Amino acid conjugates of aminothiazole | Multiple anticancer protein targets | Active compounds showed significant binding affinity to several proteins in signaling cascades. | nih.gov |

Elucidation of Molecular Recognition and Specificity

The molecular recognition and specificity of 2-Amino-4-propylthiazole-5-carbonitrile are dictated by the electronic and steric properties of its constituent functional groups: the 2-amino group, the 4-propyl group, and the 5-carbonitrile group, all attached to the central thiazole (B1198619) ring. Computational studies on related 2-aminothiazole derivatives provide insights into the potential interactions of this specific molecule.

The 2-amino group is a key site for hydrogen bonding, acting as a hydrogen bond donor. This interaction is crucial for the recognition of target proteins. The nitrogen atom of the amino group can also participate in coordination with metal ions present in the active sites of metalloenzymes.

The thiazole ring itself, being a heterocyclic aromatic system, can engage in various non-covalent interactions. The sulfur atom in the thiazole ring is electropositive and can participate in specific interactions, while the nitrogen atom is a potential hydrogen bond acceptor. nih.gov The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues of a biological target.

The 5-carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The presence of the nitrile group significantly influences the electronic distribution within the thiazole ring, which in turn can modulate the strength of other interactions. Modeling studies on other nitrile-containing heterocyclic compounds have highlighted the importance of the nitrile group in interacting with polar regions of target enzymes. core.ac.uk The linear geometry of the nitrile group also imposes specific steric constraints that can contribute to binding selectivity.

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Analysis

The structure-activity relationship (SAR) and structure-selectivity relationship (SSR) for 2-Amino-4-propylthiazole-5-carbonitrile are analyzed by considering the impact of its specific substituents on its potential biological and chemical activities, drawing from studies on related 2-aminothiazole derivatives.

The biological and chemical activities of 2-aminothiazole derivatives are highly dependent on the nature of the substituents at the C2, C4, and C5 positions of the thiazole ring.

The 2-Amino Group: The free amino group at the C2 position is often considered a crucial pharmacophore. Its ability to form hydrogen bonds is a recurring theme in the SAR of many biologically active 2-aminothiazoles. Acylation or other modifications of this amino group can drastically alter the biological activity, sometimes leading to enhanced potency or a change in the mechanism of action.

The 4-Propyl Group: The substituent at the C4 position plays a significant role in modulating the lipophilicity and steric profile of the molecule.

Hydrophobicity: The propyl group at C4 imparts a degree of hydrophobicity, which can be favorable for interactions with nonpolar regions of a biological target. In a study of 2-aminothiazole derivatives, it was found that aromatic substitutions at the C4-position improved antitumor activity more than smaller alkyl groups like methyl. nih.gov This suggests that a certain level of bulk and hydrophobicity at this position can be beneficial.

Steric Factors: The size of the substituent at C4 can influence selectivity. A bulky group might prevent the molecule from binding to certain targets while favoring others with a complementary binding pocket.

The 5-Carbonitrile Group: The C5 position of the thiazole ring is another critical point for substitution.

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.

Metabolic Stability: The presence of a substituent at C5 can block potential sites of metabolism on the thiazole ring, which is a known toxicophore that can undergo C4-C5 epoxidation. researchgate.net

The following table summarizes the generalized SAR findings for substituents on the 2-aminothiazole scaffold based on literature for related compounds.

| Position | Substituent Type | General Effect on Activity | Reference(s) |

| C2 | Unsubstituted Amino | Often crucial for hydrogen bonding and activity. | nih.gov |

| Acylated Amino | Can modulate activity and selectivity. | mdpi.com | |

| C4 | Alkyl (e.g., Propyl) | Increases lipophilicity; can enhance binding to hydrophobic pockets. | nih.gov |

| Aryl | Often leads to increased potency in anticancer studies. | nih.gov | |

| C5 | Electron-withdrawing (e.g., Nitrile) | Modulates electronic properties; can provide additional H-bond acceptor. | core.ac.uk |

| Halogen | Can increase potency and metabolic stability. | nih.gov |

Computational methods are invaluable for rationalizing SAR and SSR data and for predicting the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on 2-aminothiazole derivatives have been performed to build mathematical models that correlate physicochemical properties (descriptors) with biological activity. nih.gov For 2-Amino-4-propylthiazole-5-carbonitrile, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated. These would then be used to predict its potential activity based on models developed for similar compounds.

Molecular Docking: As mentioned previously, molecular docking can predict the binding mode and affinity of a ligand to a target protein. For 2-Amino-4-propylthiazole-5-carbonitrile, docking studies against various enzymes (e.g., kinases, cyclooxygenases) could reveal specific interactions and help rationalize its selectivity profile. The docking scores can provide a semi-quantitative estimation of binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding mode and the role of conformational changes in both the ligand and the protein upon binding.

Free Energy Perturbation (FEP) Simulations: FEP is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. nih.gov This technique is particularly useful for understanding the subtle effects of small chemical modifications on binding affinity.

For instance, a FEP simulation could be designed to computationally "mutate" the propyl group at the C4 position of 2-Amino-4-propylthiazole-5-carbonitrile to other alkyl groups (e.g., methyl, ethyl, butyl) or to a phenyl group. The calculated change in binding free energy (ΔΔG) would provide a quantitative prediction of how these modifications affect the compound's potency. Similarly, the carbonitrile group at C5 could be perturbed to a carboxamide or a nitro group to assess the impact on binding.

A typical thermodynamic cycle for a FEP calculation is shown below:

Where L1 is 2-Amino-4-propylthiazole-5-carbonitrile, L2 is a modified analog, R is the receptor, ΔG_bind is the binding free energy, ΔG_solv is the free energy of transforming L1 to L2 in solution, and ΔG_complex is the free energy of the same transformation within the receptor's binding site.

While no specific FEP studies on 2-Amino-4-propylthiazole-5-carbonitrile were found in the reviewed literature, the application of such methods to similar heterocyclic systems has demonstrated their predictive power in drug design. nih.gov

Advanced Research Applications and Mechanistic Insights of 2 Amino 4 Propylthiazole 5 Carbonitrile

Mechanistic Studies of Biological Activities

The 2-aminothiazole (B372263) core structure is a versatile scaffold that has been the subject of extensive research, leading to the discovery of its role in modulating various biological targets. These studies have uncovered detailed mechanisms of action, including competitive and allosteric inhibition of enzymes and receptors.

In Vitro Enzyme Inhibition Pathways and Kinetics

The 2-aminothiazole framework has been identified as a key pharmacophore in the development of inhibitors for a range of enzymes. Kinetic studies have been crucial in elucidating the precise nature of these interactions at a molecular level.

Research has identified the 2-amino-4-aryl thiazole (B1198619) scaffold as a promising foundation for potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. rsc.orgresearchgate.net A study investigating a series of 2-amino-4-aryl thiazole derivatives found that a p-fluoro substituted version (compound 1d) exhibited an IC50 of approximately 10 μM against 5-LOX. rsc.org Kinetic analysis of these compounds indicated a competitive inhibition mechanism. rsc.orgresearchgate.net This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) as the inhibitor concentration rises, suggesting that the inhibitor directly competes with the substrate for the enzyme's active site. rsc.org Molecular docking studies further supported this, showing the inhibitor binding to the active site of 5-LOX. rsc.org

Further structure-activity relationship (SAR) studies on 2-aminothiazole derivatives led to the development of optimized leads with high potency. nih.gov For instance, compounds ST-1853 and ST-1906 demonstrated IC50 values of 0.05 μM in intact polymorphonuclear leukocytes (PMNLs), showcasing significant improvement over earlier compounds. nih.gov The mechanism for some related compounds was found to be non-redox, distinguishing them from other classes of 5-LOX inhibitors like zileuton. rsc.orgmdpi.com

Table 1: Inhibition of 5-Lipoxygenase by 2-Aminothiazole Derivatives

| Compound | Description | IC50 Value | Inhibition Mechanism |

|---|---|---|---|

| 1d | p-fluoro substituted 2-amino-4-aryl thiazole | ~10 μM | Competitive |

| ST-1853 | Optimized 2-aminothiazole lead | 0.05 μM (in PMNLs) | Not specified |

| ST-1906 | Optimized 2-aminothiazole lead | 0.05 μM (in PMNLs) | Not specified |

Data sourced from multiple studies investigating 2-aminothiazole scaffolds. rsc.orgnih.gov

The 2-aminothiazole scaffold has been successfully utilized to develop allosteric modulators, which bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and activity. A significant body of research has focused on 2-aminothiazole derivatives as selective allosteric inhibitors of protein kinase CK2, a target in cancer therapy. nih.govnih.govacs.org

These studies identified a novel allosteric binding pocket on the CK2α catalytic subunit, located at the interface between the αC helix and the glycine-rich loop, adjacent to the ATP-binding site. nih.govacs.org Binding of the 2-aminothiazole derivatives to this site stabilizes an inactive conformation of the enzyme, demonstrating a non-ATP-competitive mode of action. nih.govacs.org An initial hit optimization led to a compound exhibiting an IC50 of 3.4 μM against purified CK2α. nih.govacs.org Further structure-based optimization yielded a lead compound with a submicromolar potency (IC50 = 0.6 μM). nih.gov This distinct mechanism offers a different pharmacological profile compared to traditional ATP-competitive inhibitors. nih.gov

Additionally, 2-aminothiazoles have been explored as allosteric enhancers for adenosine (B11128) A1 receptors and as negative allosteric modulators for GluA2 AMPA receptors, highlighting the versatility of this chemical scaffold in achieving allosteric control over different protein targets. najah.edunih.gov

Table 2: Allosteric Inhibition of Protein Kinase CK2 by 2-Aminothiazole Derivatives

| Compound | Target | IC50 Value | Binding Site |

|---|---|---|---|

| Compound 7 (from study) | CK2α | 3.4 μM | Allosteric pocket |

| Optimized Lead (from study) | CK2α | 0.6 μM | Allosteric pocket |

Data from studies on selective allosteric modulators of protein kinase CK2. nih.govnih.govacs.org

Derivatives of the 2-aminothiazole class have been investigated as modulators of adenosine receptors. Specifically, they have been identified as a new class of agonist allosteric enhancers for the A₁ adenosine receptor (A₁AR). nih.gov Allosteric enhancers bind to a site on the receptor different from the orthosteric site (where the endogenous agonist, adenosine, binds) and potentiate the effect of the agonist.

One study reported a series of 2-aminothiazolium salts that demonstrated potent allosteric enhancing activity. The most active compounds had EC50 values in the low micromolar range (0.3 μM to 4.5 μM), which was substantially more potent than the reference compound PD 81,723 (EC50 of 38 μM). nih.gov The structure-activity relationship suggested that the planarity of the molecular skeleton and the dihedral angle between the thiazole and aromatic rings were important for activity. researchgate.net While these compounds are enhancers, the development of antagonists that bind to and block the stimulation of A₁AR is also an active area of research for various therapeutic applications. drugbank.com

The 2-aminothiazole scaffold has been incorporated into molecules designed to modulate the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. nih.govnih.gov The ATPase activity of P-gp is intrinsically linked to its function as an efflux pump.

A comprehensive study synthesized a large set of amino acid-derived thiazole peptidomimetic analogues to probe the P-gp substrate-binding site and modulate its ATPase function. nih.gov This work successfully transformed a compound that stimulated P-gp ATPase activity into potent inhibitors of the enzyme. nih.gov The key structural modification was the replacement of a 2-aminobenzophenone (B122507) moiety with a cyclohexyl group. nih.gov Two 4,4-difluorocyclohexyl analogues were particularly effective, inhibiting the photolabeling of P-gp with IC50 values of 0.1 μM and 0.76 μM, respectively, and were shown to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp. nih.gov These findings indicate that thiazole derivatives can act as inhibitors of P-gp ATPase activity, potentially by binding to the substrate or allosteric sites and preventing the conformational changes necessary for ATP hydrolysis and drug efflux. nih.govmdpi.com

Table 3: P-glycoprotein ATPase Inhibition by Thiazole Analogues

| Compound | Description | Activity | IC50 (Photolabeling Inhibition) |

|---|---|---|---|

| Analogue 53 | 4,4-difluorocyclohexyl analogue | ATPase Inhibitor | 0.1 μM |

| Analogue 109 | 4,4-difluorocyclohexyl analogue | ATPase Inhibitor | 0.76 μM |

Data from a study on amino acid-derived thiazole peptidomimetic analogues as P-gp modulators. nih.gov

Research into the effects of 2-aminothiazole derivatives on specific biosynthetic pathways, such as the methylerythritol 4-phosphate (MEP) pathway and branched-chain amino acid (BCAA) synthesis, is less extensive.

The MEP pathway, essential for isoprenoid biosynthesis in many pathogens but absent in humans, is an attractive target for antimicrobial drugs. mdpi.com A study identified aminothiazoles as having potent activity against the malaria parasite Plasmodium falciparum. nih.gov The initial hypothesis was that these compounds targeted the MEP pathway enzyme 1-deoxy-d-xylulose-5-phosphate synthase (DXPS). However, subsequent target validation studies suggested no direct engagement of DXPS, indicating that their antimalarial activity likely proceeds through a different, yet to be identified, mode of action. nih.gov

Regarding the inhibition of branched-chain amino acid synthesis, which is a known target for herbicides, there is currently a lack of direct evidence in the searched literature linking 2-Amino-4-propylthiazole-5-carbonitrile or related 2-aminothiazole derivatives to the enzymes of this pathway, such as acetolactate synthase (ALS) or ketol-acid reductoisomerase (KARI). However, research has shown that other aminothiazole derivatives can act as inhibitors of glutaminase, an enzyme involved in the metabolism of the amino acid glutamine. researchgate.net While this relates to general amino acid metabolism, it is distinct from the specific BCAA synthesis pathway.

Molecular Mechanisms of Cellular Pathway Modulation (e.g., Raf/MEK/ERK pathway)

The 2-aminothiazole core is a recognized pharmacophore in the development of therapeutic agents, particularly in oncology. While direct modulation of the Raf/MEK/ERK signaling cascade by 2-Amino-4-propylthiazole-5-carbonitrile has not been specifically documented, derivatives of 2-aminothiazole are known to exhibit antitumor activity through the inhibition of various protein kinases. nih.gov The anticancer effects of this class of compounds are often attributed to their ability to interfere with signaling pathways that are critical for cancer cell proliferation and survival. rsc.org The general mechanism for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, preventing phosphorylation and activation of downstream targets. Given that the Raf/MEK/ERK pathway is a critical kinase cascade, it represents a potential, albeit unconfirmed, target for novel aminothiazole derivatives.

Antibacterial Action Mechanisms

The 2-aminothiazole scaffold is a key component in a variety of compounds exhibiting significant antibacterial properties. researchgate.net Research into the mechanisms of action for this class of molecules has identified specific and vital bacterial processes that are inhibited. These mechanisms are generally distinct from those of many currently prescribed antibiotics, making these compounds valuable leads for overcoming antimicrobial resistance.

One primary mechanism involves the inhibition of bacterial cell wall biosynthesis. Specifically, 2-aminothiazole derivatives have been shown to inhibit Mur ligase enzymes (MurC, MurD, MurE, and MurF), which are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Another identified target is the MurB enzyme. By disrupting this pathway, the structural integrity of the bacterium is compromised, leading to cell lysis and death. tandfonline.com

A second key mechanism is the disruption of fatty acid synthesis. Certain aminothiazole derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). beilstein-journals.org This enzyme catalyzes the initial condensation step in the bacterial fatty acid synthesis pathway (FAS-II), which is responsible for creating the building blocks of bacterial membranes. beilstein-journals.org Inhibition of FabH disrupts membrane integrity and function, proving lethal to the bacterium. beilstein-journals.org

The table below summarizes the key antibacterial mechanisms associated with the 2-aminothiazole class.

| Target Enzyme | Bacterial Process Disrupted | Outcome | Reference |

| Mur Ligases (e.g., MurB) | Peptidoglycan Biosynthesis | Inhibition of bacterial cell wall formation, leading to cell lysis. | tandfonline.com |

| FabH (KAS III) | Fatty Acid Synthesis (FAS-II) | Disruption of bacterial membrane synthesis and integrity. | beilstein-journals.org |

Role in Materials Science and Catalysis

Coordination Chemistry and Ligand Design for Metal Complexes

The 2-aminothiazole-5-carbonitrile (B1278033) structure is well-suited for applications in coordination chemistry. The thiazole ring contains both nitrogen and sulfur heteroatoms, which are effective donor atoms for coordinating with metal ions. tandfonline.com Furthermore, the exocyclic amino group (-NH₂) and the nitrile group (-C≡N) provide additional potential coordination sites. This multi-dentate character allows these molecules to act as versatile ligands in the formation of stable metal complexes. scribd.comresearchgate.net

The ability of these ligands to form chelates with various metal ions has been explored for applications including:

Enhanced Biological Activity: Metal complexes of aminothiazole derivatives have been shown to possess enhanced antimicrobial and antifungal activities compared to the free ligand.

Catalysis: The resulting metal complexes can themselves be used as catalysts in various organic transformations.

Materials Science: These compounds can serve as building blocks for creating metal-organic frameworks (MOFs) or other coordination polymers with unique electronic or magnetic properties. tandfonline.com

Catalytic Applications and Organocatalysis

While 2-aminothiazole derivatives are noted as potential "chemical reaction accelerators," their primary role in the field of catalysis is more frequently as a target molecule whose synthesis is achieved through novel catalytic methods. The development of efficient, green, and high-yield synthetic routes to 2-aminothiazoles is an active area of research. tandfonline.com

Many modern synthetic protocols for 2-aminothiazoles avoid harsh conditions and toxic reagents by employing catalysts. This includes the use of organocatalysts, which are small, metal-free organic molecules. For instance, the amino acid asparagine has been successfully used as a green organocatalyst for the one-pot synthesis of 2-aminothiazole derivatives. tandfonline.com Other methods have employed simple bases like triethylamine (B128534) (NEt₃) as a homogeneous catalyst. These catalytic strategies represent an important application of green chemistry principles to the production of this medicinally significant heterocyclic scaffold. tandfonline.comtandfonline.com

Corrosion Inhibition: Interfacial Mechanistic Investigations

Adsorption Characteristics and Surface Interactions on Metal Substrates

Derivatives of 2-aminothiazole have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. beilstein-journals.orgtandfonline.comscribd.com The protective effect is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. scribd.com

The mechanism of this surface interaction is attributed to the molecular structure of the aminothiazole. Key features contributing to adsorption include:

Heteroatom Coordination: The presence of nitrogen and sulfur atoms, which possess lone pairs of electrons, allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms on the surface. tandfonline.com

π-Electron Interactions: The aromatic thiazole ring provides π-electrons that can interact with the metal surface.

Electrostatic Interactions: In acidic solutions, the aminothiazole molecule can become protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).

Studies have shown that the adsorption of these compounds often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface. Thermodynamic calculations frequently indicate a mechanism involving chemisorption, pointing to the formation of strong coordinate bonds between the inhibitor and the metal. The planarity of the thiazole ring is an important characteristic that facilitates effective surface coverage and strong adsorption.

The table below summarizes key findings on the corrosion inhibition properties of aminothiazole derivatives.

| Inhibitor Type | Metal Substrate | Corrosive Medium | Adsorption Mechanism | Reference |

| Bis(aminothiazole) derivatives | Carbon Steel | 0.5M H₂SO₄ | Chemisorption, follows Langmuir isotherm. | |

| Poly(2-aminobenzothiazole) | Mild Steel | HCl | Adsorption on the metal surface to form a barrier. | tandfonline.com |

| Thiazole derivatives | Carbon Steel | 1 M HCl | Adsorption on the surface, follows Langmuir isotherm. | |

| Natural Thiazole derivatives | Iron (Fe) | (Theoretical) | Adsorption via donor-acceptor interactions between π-electrons and metal d-orbitals. |

Electrochemical Mechanism Studies of Inhibition

The electrochemical behavior at the interface between a metal surface and a corrosive medium provides critical insights into the mechanism of corrosion inhibition. For 2-Amino-4-propylthiazole-5-carbonitrile, while direct studies are limited, the electrochemical inhibition mechanisms can be inferred from detailed research on analogous thiazole and thiadiazole derivatives. These studies consistently employ techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to elucidate the inhibitive action.

The following table summarizes typical potentiodynamic polarization data for a related thiazole derivative, illustrating the effect of inhibitor concentration on the corrosion parameters of mild steel in an acidic medium.

Table 1: Potentiodynamic Polarization Parameters for a Thiazole Derivative in 1M HCl

| Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | -475 | 1050 | 75 | 125 | - |

| 1 x 10⁻⁴ | -480 | 210 | 78 | 120 | 80.0 |

| 5 x 10⁻⁴ | -485 | 105 | 80 | 118 | 90.0 |

| 1 x 10⁻³ | -490 | 52.5 | 82 | 115 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS) provides further details on the inhibitive mechanism, particularly concerning the processes occurring at the metal-electrolyte interface. In the presence of aminothiazole inhibitors, the Nyquist plots typically show a single, depressed capacitive loop, indicating that the corrosion process is primarily controlled by charge transfer. researchgate.net The diameter of this semicircle, which corresponds to the charge transfer resistance (R_ct), increases significantly with the addition of the inhibitor. ijrdo.org This increase in R_ct is attributed to the formation of a protective adsorbed layer of the inhibitor on the metal surface, which impedes the charge transfer process.

Concurrently, the double-layer capacitance (C_dl) tends to decrease with increasing inhibitor concentration. This reduction in C_dl is often ascribed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, resulting from the replacement of water molecules at the interface by the organic inhibitor molecules. The adsorption of the inhibitor molecules creates a barrier that hinders the corrosion process.

An equivalent circuit, commonly the Randles circuit, is often used to model the impedance data and extract these electrochemical parameters. ijrdo.org

Table 2: Electrochemical Impedance Spectroscopy Parameters for a Thiazole Derivative in 1M HCl

| Concentration (M) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 50 | 200 | - |

| 1 x 10⁻⁴ | 250 | 100 | 80.0 |

| 5 x 10⁻⁴ | 500 | 75 | 90.0 |

| 1 x 10⁻³ | 1000 | 50 | 95.0 |

The adsorption of these inhibitor molecules onto the metal surface is a key aspect of the inhibition mechanism. The mode of adsorption can be investigated by fitting the experimental data to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. For many thiazole and thiadiazole derivatives, the adsorption is found to follow the Langmuir adsorption isotherm. researchgate.nethelsinki.fi This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The protective film formed by the inhibitor molecules is believed to result from the coordination of the lone pair of electrons on the nitrogen and sulfur atoms in the thiazole ring with the vacant d-orbitals of the metal atoms on the surface. researchgate.net This chemical adsorption (chemisorption), and to a lesser extent physical adsorption (physisorption), leads to the formation of a stable, protective barrier that isolates the metal from the corrosive environment. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.